2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a thiophene ring bearing a furan-2-yl(hydroxy)methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, which is then functionalized with a furan-2-yl(hydroxy)methyl group. The final step involves the introduction of the benzamide moiety with a 2-chloro substituent. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan-2-yl(hydroxy)methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran derivative.
Substitution: The 2-chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan-2-yl(hydroxy)methyl group can yield furan-2-carboxylic acid, while substitution of the 2-chloro group with an amine can produce a corresponding amide derivative.
Scientific Research Applications
2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(thiophen-2-ylmethyl)benzamide: Lacks the furan-2-yl(hydroxy)methyl group, resulting in different chemical properties and reactivity.
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide:
Uniqueness
2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of both the 2-chloro and furan-2-yl(hydroxy)methyl groups. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9,16,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBCCHUBAQAUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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